REACTION_CXSMILES
|
C([C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[CH2:8][CH2:7][C:6]2([CH3:15])[CH3:14])#C.Br[C:17]1C=C2C(C(C)(C)CCC2=O)=C[CH:18]=1>>[C:17]([C:12]1[CH:11]=[C:10]2[C:5]([C:6]([CH3:14])([CH3:15])[CH2:7][CH2:8][C:9]2=[O:13])=[CH:4][CH:3]=1)#[CH:18]
|
Name
|
6-ethynyl-3,4-dihydro-4,4-dimethylnaphthalen-1(2H)-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#C)C=1C=C2C(CCC(C2=CC1)=O)(C)C
|
Name
|
Compound K
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#C)C=1C=C2C(CCC(C2=CC1)=O)(C)C
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C(CCC(C2=C1)=O)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C(CCC(C2=C1)=O)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=CC=C2C(CCC(C2=C1)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |